molecular formula C19H15N5O2 B6506892 2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428355-80-9

2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B6506892
CAS No.: 1428355-80-9
M. Wt: 345.4 g/mol
InChI Key: LTKSTEVZARSYQD-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a heterocyclic acetamide derivative featuring a naphthalene-1-yloxy group linked via an acetamide bridge to a pyrimidine ring substituted with a pyrazole moiety. Key functional groups include the acetamide carbonyl (C=O, ~1670–1682 cm⁻¹ in IR), aromatic systems (naphthalene, pyrimidine, pyrazole), and substituents influencing electronic and steric properties.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-19(12-26-16-8-3-6-14-5-1-2-7-15(14)16)23-17-11-18(21-13-20-17)24-10-4-9-22-24/h1-11,13H,12H2,(H,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKSTEVZARSYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide, also known as NPA-PPA, is a compound that belongs to the class of pyrazole-pyrimidine acetamides. This compound has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MAPKAPK5), which is implicated in various diseases, including cancer and inflammatory disorders.

  • Molecular Formula : C19H15N5O2
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1428355-80-9
  • Physical State : White to yellow crystalline solid
  • Melting Point : 269-271 °C

Synthesis and Characterization

NPA-PPA can be synthesized through a reaction involving 6-(1H-pyrazol-1-yl)pyrimidin-4-amine and 2-naphthol with acetic anhydride. The product is purified using column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its structure and purity.

Inhibition of MAPKAPK5

NPA-PPA was first synthesized by Okamoto et al. in 2012 and demonstrated a potent inhibitory effect on MAPKAPK5 with an IC50 value of 0.9 μM , indicating significant selectivity compared to other known inhibitors. This inhibition is crucial as MAPKAPK5 plays a role in cellular responses to stress and inflammation.

Antiproliferative Activity

Research has shown that NPA-PPA exhibits sub-micromolar antiproliferative activity against various cancer cell lines. Specifically, it has been reported to have a growth inhibition concentration (GI50) ranging from 0.127 to 0.560 μM against a panel of 13 cancer cell lines . This suggests that NPA-PPA may be effective in targeting cancer cells, making it a candidate for further development in oncology.

Mechanistic Studies

Mechanistic studies indicate that NPA-PPA induces apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases . This mechanism underlines the potential of NPA-PPA not only as an antiproliferative agent but also as a therapeutic agent capable of inducing cancer cell death.

Comparative Biological Activities

Compound NameTargetIC50 (μM)Activity Type
NPA-PPAMAPKAPK50.9Inhibitor
Compound 15CDK20.005Inhibitor
Pyrazole DerivativesVariousVaries (sub-micromolar)Antiproliferative

Case Studies

  • Inhibition Studies : A study reported that NPA-PPA effectively inhibited MAPKAPK5, demonstrating its potential role in treating inflammatory diseases.
  • Cancer Cell Line Testing : In vitro tests revealed that NPA-PPA significantly inhibited the growth of multiple cancer cell lines, supporting its development as an anticancer agent .

Future Directions

Given the promising biological activity demonstrated by NPA-PPA, future research should focus on:

  • In vivo studies to assess the therapeutic efficacy and safety profile.
  • Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced potency.
  • Exploration of additional targets , particularly in oncology and inflammatory pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Heterocyclic Core Key Substituents Molecular Weight (HRMS)
6a Triazole Phenyl
6b Triazole 2-Nitrophenyl 404.1359
6m Triazole 4-Chlorophenyl 393.1118
Target Compound Pyrimidine-Pyrazole Pyrimidin-4-yl, 1H-pyrazol-1-yl Theoretical*

*Theoretical molecular weight (C₂₀H₁₆N₄O₂): 344.13 g/mol (exact mass).

Infrared (IR) Spectroscopy

  • C=O stretch : All compounds exhibit strong carbonyl absorption near 1670–1682 cm⁻¹ , consistent with the acetamide group.
  • Nitro and chloro groups: In 6b and 6m, asymmetric -NO₂ (~1504 cm⁻¹) and -C-Cl (785 cm⁻¹) stretches are observed, absent in the target compound .
  • Pyrazole vs. triazole : The target’s pyrazole may show N-H stretching (~3200–3300 cm⁻¹), similar to triazole analogs (e.g., 6a: 3262 cm⁻¹ ).

Nuclear Magnetic Resonance (NMR)

  • Aromatic protons : Triazole analogs (e.g., 6b ) display distinct aromatic signals (δ 7.20–8.61 ppm), while the target’s pyrimidine-pyrazole system would likely show downfield-shifted protons due to electron-deficient heterocycles.
  • Methylene groups : The -OCH₂ and -NCH₂CO- groups in analogs resonate at δ ~5.38–5.48 ppm , comparable to the target’s naphthalen-1-yloxymethyl moiety.

Implications of Structural Differences

  • Bioactivity : Triazole derivatives are explored for antimicrobial and anticancer applications , whereas pyrimidine-pyrazole systems (as in agrochemicals ) may target enzyme active sites (e.g., acetolactate synthase).
  • Solubility and stability: Electron-withdrawing groups (e.g., -NO₂ in 6b) reduce solubility but enhance stability, whereas the target’s pyrimidine-pyrazole core may improve water solubility via hydrogen bonding.

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